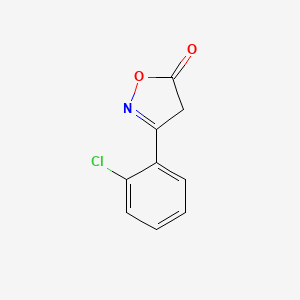
3-(2-Chlorophenyl)-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1,2-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
3-(2-Chlorophenyl)-1,2-oxazol-5(4H)-one is recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties. For instance, research has demonstrated its effectiveness in pain management through various pharmacological tests such as the acetic acid-induced writhing test and the hot plate test, indicating significant analgesic activity .
Molecular Docking Studies:
Molecular docking simulations have been employed to predict the binding affinities of this compound against molecular targets involved in pain and inflammation, such as COX-2 and TRPV1 receptors. These studies help in understanding the compound's interaction mechanisms and optimizing its pharmacological profiles .
Agricultural Chemicals
Role in Agrochemical Formulation:
The compound is utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its ability to enhance crop protection has made it a valuable asset in agricultural research .
Biological Activity:
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. This characteristic is beneficial for developing new agricultural chemicals aimed at combating plant pathogens .
Biochemical Research
Understanding Disease Mechanisms:
In biochemical studies, this compound is employed to explore its effects on biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets .
Material Science
Novel Material Development:
The compound's unique chemical structure allows it to be investigated for creating novel materials, including polymers and coatings. These materials can enhance durability and performance across various applications .
Analytical Chemistry
Reference Standard Usage:
In analytical chemistry, this compound serves as a reference standard in quantification methods. This application ensures accuracy and reliability when analyzing similar compounds within complex mixtures .
Data Table: Summary of Applications
Case Studies
Case Study 1: Analgesic Activity Evaluation
A study evaluated the analgesic activity of various oxazol-5(4H)-one derivatives, including this compound. The results from the writhing test indicated that these compounds exhibited significant pain-relieving effects, suggesting their potential utility in pain management therapies .
Case Study 2: Agrochemical Efficacy
Research focused on the application of this compound in developing new herbicides showed promising results against common agricultural pests. The findings highlighted its effectiveness and potential as a lead compound for future agrochemical formulations.
化学反応の分析
Cyclization and Ring Formation
The oxazolone ring serves as a precursor for synthesizing fused heterocycles. A key method involves InCl₃-catalyzed 5-exo-dig cyclization of N-propargylamide derivatives. For example:
-
Reaction of N-propargylamide with InCl₃ (10 mol%) in CDCl₃ at 50°C yields bicyclic oxazole derivatives via tandem cyclization/conjugate addition (Fig. 1) .
Table 1 : Representative cyclization outcomes
| Substituent (R) | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Bromophenyl | InCl₃ | 50 | 95 |
| 3-Chlorophenyl | InCl₃ | 50 | 82 |
Nucleophilic Ring-Opening Reactions
The oxazolone ring undergoes nucleophilic attack at the carbonyl group, leading to ring-opening. For instance:
-
Treatment with primary amines (e.g., methylamine) in DMF/TFA opens the ring, forming N-substituted oxazol-2-ones .
-
Reaction rate : Electron-donating groups at C-2 slow ring-opening due to reduced electrophilicity .
Mechanistic Insight :
Oxazolone+R NH2→N Substituted amide+CO2↑
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophiles to specific positions:
-
Sulfonation : Reacts with sulfonic acids under acidic conditions to introduce sulfonyl groups at the para-position relative to chlorine .
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta-position .
Example :
2-(4-(4-Bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one derivatives were synthesized using this method, with yields of 75–90% .
Condensation Reactions
The exocyclic double bond at C-4 participates in Knoevenagel condensations :
-
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic anhydride/NaOAc yields 4-arylidene derivatives .
Table 2 : Condensation efficiency with different aldehydes
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | NaOAc | 84 |
| 4-Bromobenzaldehyde | NaOAc | 89 |
Diels-Alder Reactions
The α,β-unsaturated carbonyl system acts as a dienophile:
-
Reacts with dienes (e.g., 1,3-butadiene) under Lewis acid catalysis (ZnCl₂) to form bicyclic adducts .
-
Regioselectivity : Controlled by electron-withdrawing effects of the 2-chlorophenyl group .
Acylation and Alkylation
The oxazolone oxygen and nitrogen atoms participate in electrophilic reactions:
-
Acylation : Reacts with acetyl chloride in AlCl₃ to form O-acetyl derivatives .
-
Alkylation : Treatment with methyl iodide/K₂CO₃ yields N-methylated products .
Spectral Evidence :
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Analgesic activity : 4-Methoxy-substituted analogs show significant pain relief (writhing test ED₅₀: 12 mg/kg) .
-
Antimicrobial activity : Chalcone-oxazolone hybrids exhibit MIC values of 2–5 μg/mL against S. aureus .
Stability and Degradation
-
Acid sensitivity : The oxazolone ring hydrolyzes in strong acids (HCl, H₂SO₄) to form carboxylic acid derivatives .
-
Thermal stability : Decomposes above 250°C, confirmed by TGA analysis .
This compound’s reactivity is foundational for developing bioactive molecules, particularly in antimicrobial and analgesic applications. Future studies should explore its utility in asymmetric catalysis and polymer chemistry.
特性
CAS番号 |
27025-73-6 |
|---|---|
分子式 |
C9H6ClNO2 |
分子量 |
195.6 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-4H,5H2 |
InChIキー |
FNXNOHLLVMKBJK-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1=O)C2=CC=CC=C2Cl |
正規SMILES |
C1C(=NOC1=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















